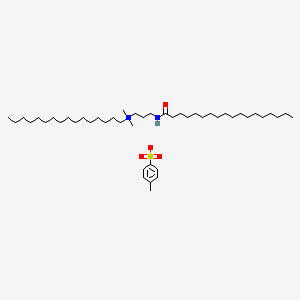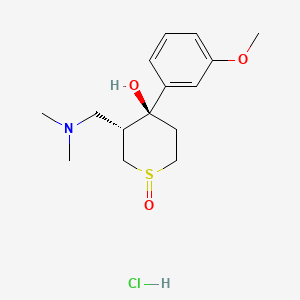
Barbituric acid, 5-(1-cyclohexenyl)-1,5-dimethyl-2-thio-, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Barbituric acid, 5-(1-cyclohexenyl)-1,5-dimethyl-2-thio-, sodium salt is a derivative of barbituric acid, a compound that has been widely studied for its pharmacological properties. This specific derivative is known for its unique chemical structure, which includes a cyclohexenyl group, two methyl groups, and a thio group, making it distinct from other barbituric acid derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of barbituric acid, 5-(1-cyclohexenyl)-1,5-dimethyl-2-thio-, sodium salt typically involves the reaction of barbituric acid with cyclohexenyl derivatives under specific conditions. The process may include the use of catalysts and solvents to facilitate the reaction. For example, the reaction can be carried out in the presence of a base such as sodium hydroxide, which helps in the formation of the sodium salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the desired product. Advanced techniques like microwave irradiation and solvent-free conditions can also be employed to enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Barbituric acid, 5-(1-cyclohexenyl)-1,5-dimethyl-2-thio-, sodium salt undergoes various chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the thio group or to modify the cyclohexenyl ring.
Substitution: The methyl groups and the cyclohexenyl ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thio group can lead to the formation of sulfoxides, while substitution reactions can introduce new functional groups into the cyclohexenyl ring .
Aplicaciones Científicas De Investigación
Barbituric acid, 5-(1-cyclohexenyl)-1,5-dimethyl-2-thio-, sodium salt has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mecanismo De Acción
The mechanism of action of barbituric acid, 5-(1-cyclohexenyl)-1,5-dimethyl-2-thio-, sodium salt involves its interaction with specific molecular targets in the body. The compound can bind to receptors and enzymes, modulating their activity. The thio group and the cyclohexenyl ring play crucial roles in its binding affinity and specificity. The exact pathways involved may vary depending on the specific biological context .
Comparación Con Compuestos Similares
Similar Compounds
Barbituric acid: The parent compound with a simpler structure.
Phenobarbital: A widely used barbiturate with different substituents.
Thiopental: A barbiturate with a thio group but different ring structure.
Uniqueness
Barbituric acid, 5-(1-cyclohexenyl)-1,5-dimethyl-2-thio-, sodium salt is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclohexenyl ring and thio group differentiate it from other barbiturates, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
66940-52-1 |
|---|---|
Fórmula molecular |
C12H15N2NaO2S |
Peso molecular |
274.32 g/mol |
Nombre IUPAC |
sodium;5-(cyclohexen-1-yl)-1,5-dimethyl-2-sulfanylidenepyrimidin-3-ide-4,6-dione |
InChI |
InChI=1S/C12H16N2O2S.Na/c1-12(8-6-4-3-5-7-8)9(15)13-11(17)14(2)10(12)16;/h6H,3-5,7H2,1-2H3,(H,13,15,17);/q;+1/p-1 |
Clave InChI |
XOTUKJIPPYHTQV-UHFFFAOYSA-M |
SMILES canónico |
CC1(C(=O)[N-]C(=S)N(C1=O)C)C2=CCCCC2.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![methyl 8-(bromomethyl)-2-methyl-4-(4-methylpiperazine-1-carbonyl)oxy-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate;hydrochloride](/img/structure/B12758943.png)
